2-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
CAS No.:
Cat. No.: VC11320149
Molecular Formula: C19H15NO4
Molecular Weight: 321.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15NO4 |
|---|---|
| Molecular Weight | 321.3 g/mol |
| IUPAC Name | 2-[N-(1,3-benzodioxol-5-ylmethyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
| Standard InChI | InChI=1S/C19H15NO4/c1-11(17-18(21)13-4-2-3-5-14(13)19(17)22)20-9-12-6-7-15-16(8-12)24-10-23-15/h2-8,21H,9-10H2,1H3 |
| Standard InChI Key | AETQJEROECNPMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NCC1=CC2=C(C=C1)OCO2)C3=C(C4=CC=CC=C4C3=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of two primary components:
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Indene-1,3(2H)-dione backbone: A bicyclic system featuring two ketone groups at positions 1 and 3, which confers electron-deficient characteristics amenable to nucleophilic additions .
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Benzodioxole substituent: A 1,3-benzodioxol-5-ylmethyl group attached via an ethylideneamino linker. This moiety introduces steric bulk and potential for π-π stacking interactions, as observed in crystallographic studies of analogous compounds .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅NO₄ |
| Molecular Weight | 321.3 g/mol |
| Key Functional Groups | Indene-dione, Benzodioxole |
| Planarity (RMS Deviation) | 0.033–0.041 Å |
X-ray diffraction data from related structures reveal near-planar configurations in both the indene-dione and benzodioxole rings, with a slight torsional twist (C—C—C—C = 8.7°) at the linkage point . This planar arrangement facilitates intermolecular interactions, such as C—H⋯O hydrogen bonds and π-π stacking (centroid distances ≈ 3.5 Å), which stabilize crystalline lattices .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione likely follows multi-step protocols analogous to those used for indane-1,3-dione derivatives:
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Core Formation:
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Functionalization:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Indene-dione formation | NaOH/EtOH, Δ | ~50% |
| Benzodioxole coupling | Piperidine, EtOH, RT/Δ | 34–85% |
Reactivity Profile
The compound’s reactivity is dominated by:
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Electrophilic ketones: Susceptible to nucleophilic attacks at the C-1 and C-3 positions, enabling derivatization with amines, cyanides, or malononitrile .
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Conjugated enone system: Participates in cycloadditions and conjugate additions, useful for constructing polycyclic frameworks .
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Benzodioxole ring: Resists oxidation under mild conditions but may undergo demethylation under strong acids or bases.
Materials Science Applications
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Organic electronics: Electron-deficient indene-diones serve as n-type semiconductors in OLEDs .
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Supramolecular assemblies: Planar structures facilitate π-stacking in crystalline materials for optoelectronic devices .
Research Gaps and Future Directions
Unresolved Questions
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Synthetic scalability: Current protocols for indane-1,3-diones suffer from moderate yields (34–85%); optimizing catalytic systems (e.g., organocatalysts) could enhance efficiency .
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Structure-activity relationships: Systematic substitution studies are needed to delineate the benzodioxole group’s role in bioactivity.
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Toxicological profiling: No data exist on the compound’s pharmacokinetics or toxicity, necessitating in vitro ADMET studies.
Emerging Methodologies
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